But-3-ynylhydrazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

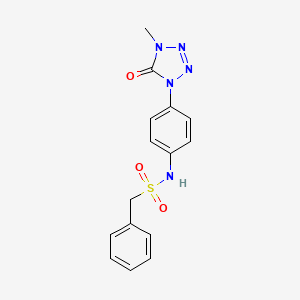

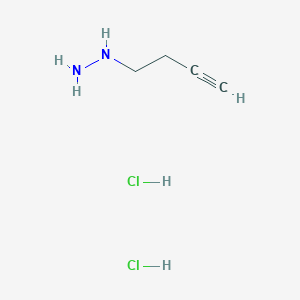

But-3-ynylhydrazine;dihydrochloride, also known as ethynyl hydrazine, is a chemical compound with the molecular formula C4H6N2·2HCl. It has a molecular weight of 157.04 .

Synthesis Analysis

The synthesis of hydrazine derivatives like this compound can be complex. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves the direct electrochemical oxidation of ammonia to generate hydrazine in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The molecular formula is C4H10Cl2N2.Scientific Research Applications

Synthesis and Chemical Reactivity

But-3-ynylhydrazine and its derivatives are employed in the synthesis of novel compounds with potential applications in materials science and organic synthesis. For example, (1,3-Butadiynyl)hydrazines have been synthesized through reactions involving perchlorobutenyne and trimethylhydrazine, leading to a new class of electron-rich alkadiynes. These compounds have shown reactivity towards electron-deficient olefins, indicating their potential as intermediates in organic synthesis (Loeffler & Himbert, 1994).

Agricultural and Pest Control

N-tert-Butyl-N,N'-diacylhydrazines, including but-3-ynylhydrazine derivatives, have been explored for their insecticidal activities as nonsteroidal ecdysone agonists. These compounds offer environmentally benign solutions for pest regulation, showing effectiveness against various pests such as Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).

Catalysis and Material Science

But-3-ynylhydrazine derivatives are used in catalysis research, particularly in the development of new catalytic systems for hydrohydrazination and hydroazidation of olefins. This research has implications for the synthesis of azides and hydrazines, which are valuable in pharmaceuticals and agrochemicals production (Waser et al., 2006).

Drug Development and Biomedical Research

In biomedical research, hydrazine derivatives, including those related to But-3-ynylhydrazine, are investigated for their potential in drug development. For instance, cyclic sulfonamides, synthesized through intramolecular Diels-Alder reactions involving buta-1,3-diene-1-sulfonic acid amide derivatives, have been explored as histamine H3 receptor antagonists (Greig et al., 2001).

Environmental and Safety Research

Research on the safety and environmental impact of hydrazine derivatives includes studies on their carcinogenic potential. For example, studies on n-butyl- and n-propylhydrazine hydrochlorides in mice have provided insights into the tumorigenicity of these chemicals, which is critical for assessing their safety in various applications (Nagel et al., 1975).

properties

IUPAC Name |

but-3-ynylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.2ClH/c1-2-3-4-6-5;;/h1,6H,3-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUMMDBBLOXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)

![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)

![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)